molecular formula C22H16N2O4S2 B2556447 4-benzoyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 313469-74-8

4-benzoyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2556447
CAS No.: 313469-74-8
M. Wt: 436.5
InChI Key: XJJPZGAJFBWTTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of 4-benzoyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide, related compounds have been synthesized in the literature. For instance, a series of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino]benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the literature .

Scientific Research Applications

Synthesis and Complexation

4-Benzoyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a compound that has been a subject of interest due to its unique structure and potential applications. Studies have focused on its synthesis, complexation with metals, and structural elucidation. For instance, Adhami et al. (2012) detailed the synthesis of a related thiadiazolobenzamide, discussing its complexation with nickel and palladium ions and providing insights into its structure through various spectroscopic techniques (Adhami et al., 2012).

Anticancer Activities

The benzamide derivatives, including this compound, have been extensively studied for their anticancer properties. Ravinaik et al. (2021) designed and synthesized a series of benzamide derivatives, including structures similar to this compound, and evaluated their anticancer activities against various cancer cell lines. These compounds showed promising results, with some derivatives exhibiting higher anticancer activities than reference drugs (Ravinaik et al., 2021).

Antimicrobial Properties

The antimicrobial properties of benzamide derivatives have also been a subject of research. Desai et al. (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, closely related to the compound . These analogs were found to exhibit promising antimicrobial activities, highlighting the importance of the structural components in enhancing antimicrobial efficacy (Desai et al., 2013).

Molecular Docking and Computational Studies

Benzamide derivatives have also been studied for their potential in drug discovery through computational methods. Fahim et al. (2021) conducted a theoretical investigation of antimalarial sulfonamides, involving molecular docking studies to assess their interaction with biological targets. The study highlights the potential of these compounds in the development of novel therapeutic agents (Fahim et al., 2021).

Mechanism of Action

The specific actions of a thiazole compound depend on its structure and the presence of other functional groups. For example, some thiazole compounds have shown anti-inflammatory and analgesic activity , and others have demonstrated cytotoxic activity on human tumor cell lines .

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as its solubility, chemical stability, and the presence of specific transporters in the body. Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Properties

IUPAC Name

4-benzoyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4S2/c1-30(27,28)17-11-12-18-19(13-17)29-22(23-18)24-21(26)16-9-7-15(8-10-16)20(25)14-5-3-2-4-6-14/h2-13H,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJPZGAJFBWTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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